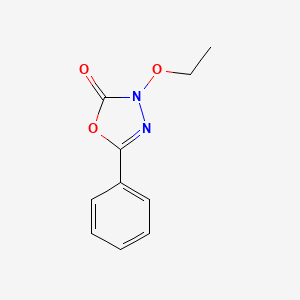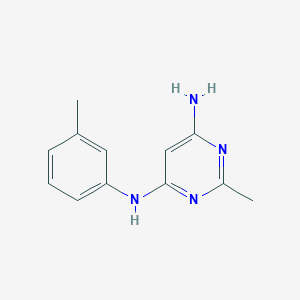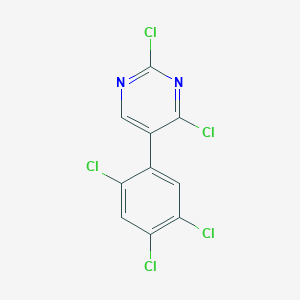
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where cobalt is in the +3 oxidation state and is complexed with 2,2,6,6-tetramethylheptane-3,5-dione, a β-diketone ligand. This compound is known for its stability and is widely used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of cobalt salts with 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. One common method includes dissolving cobalt(III) chloride in a suitable solvent, such as ethanol, and then adding 2,2,6,6-tetramethylheptane-3,5-dione. The reaction mixture is stirred and heated to facilitate the formation of the complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques such as solvent extraction and purification processes to ensure high purity and yield. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where cobalt(III) is reduced to cobalt(II).
Reduction: It can also undergo reduction reactions, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(II) complexes, while reduction can produce cobalt(II) or even cobalt(0) species.
Aplicaciones Científicas De Investigación
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as coatings and electronic components.
Mecanismo De Acción
The mechanism of action of Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center acts as a Lewis acid, activating substrates for nucleophilic attack. The 2,2,6,6-tetramethylheptane-3,5-dione ligand stabilizes the cobalt center and enhances its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
Cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to its high oxidation state and stability. Unlike its nickel and copper counterparts, the cobalt complex exhibits distinct redox properties and higher catalytic activity in certain reactions. The iron complex, while similar, often shows different reactivity patterns due to the different electronic configuration of iron.
Propiedades
Fórmula molecular |
C33H57CoO6 |
|---|---|
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
cobalt(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clave InChI |
VHYLFWHEKGBCBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


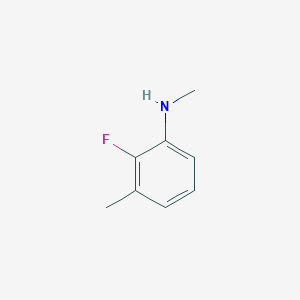
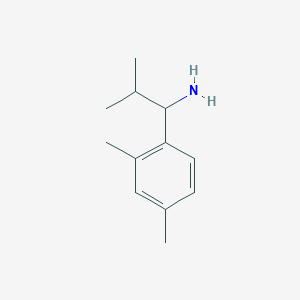
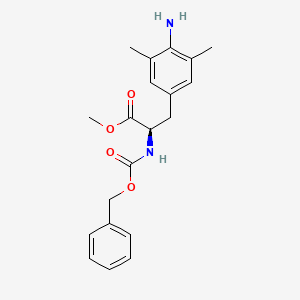
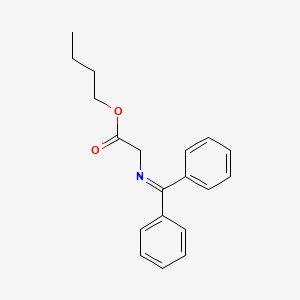
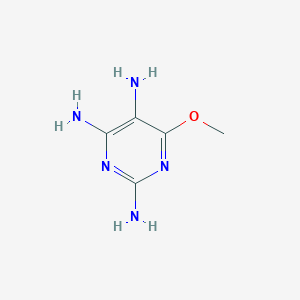
![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)


